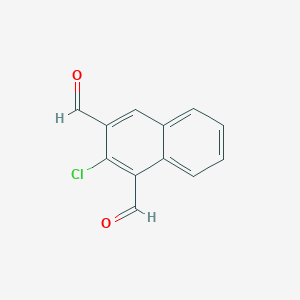

2-Chloronaphthalene-1,3-dicarbaldehyde

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-Chloronaphthalene-1,3-dicarbaldehyde is a chemical compound with the molecular formula C12H7ClO2 and a molecular weight of 218.64 . It is a solid substance with a melting point of 121 - 122 degrees Celsius .

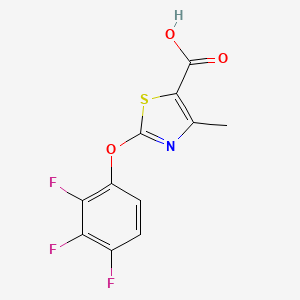

Molecular Structure Analysis

The molecular structure of 2-Chloronaphthalene-1,3-dicarbaldehyde is represented by the InChI code: 1S/C12H7ClO2/c13-12-9(6-14)5-8-3-1-2-4-10(8)11(12)7-15/h1-7H . This indicates the presence of 12 carbon atoms, 7 hydrogen atoms, 1 chlorine atom, and 2 oxygen atoms in the molecule .Physical And Chemical Properties Analysis

2-Chloronaphthalene-1,3-dicarbaldehyde has a predicted density of 1.376±0.06 g/cm3 and a predicted boiling point of 387.9±27.0 °C . It is a solid substance with a melting point of 121 - 122 degrees Celsius .Wissenschaftliche Forschungsanwendungen

Synthesis of Indene Derivatives

Research demonstrates the utility of chloronaphthalene derivatives in the synthesis of diverse indene compounds. A study by Krishna Bahadur Somai Magar and Y. Lee (2013) outlines a method for the synthesis of functionalized indene derivatives via a Wolff rearrangement of 1-diazonaphthalen-2(1H)-ones. This process involves a three-component coupling reaction that allows for the synthesis under catalyst-free thermal conditions, indicating a potential application of 2-Chloronaphthalene-1,3-dicarbaldehyde in similar synthetic pathways (Magar & Lee, 2013).

Chemistry of 2-Chloroquinoline-3-carbaldehyde and Related Analogs

A review by W. Hamama et al. (2018) covers the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs, detailing the synthesis of quinoline ring systems and reactions used to construct fused or binary quinoline-cored heterocyclic systems. This review highlights the synthetic applications and biological evaluation of these compounds, suggesting a potential research avenue for 2-Chloronaphthalene-1,3-dicarbaldehyde in the synthesis and evaluation of quinoline derivatives (Hamama et al., 2018).

Schiff Bases and Metal Complexes

Research on 2-Hydroxynaphthalene-1-carbaldehyde has shown its importance in the development of commercial compounds, particularly in the formation of Schiff bases and their metal complexes. This research indicates that similar compounds, potentially including 2-Chloronaphthalene-1,3-dicarbaldehyde, could be utilized in the synthesis of fluorescent chemosensors and coordination complexes, highlighting its versatility in organic synthesis and materials science (Maher, 2018).

Photocatalytic Decomposition

The study on the photocatalytic decomposition of chloronaphthalene derivatives like 2-Chloronaphthalene by J. Qi et al. (2019) outlines a method for decomposing these compounds using zero-valent iron and TiO2 under UV light. This research points to environmental applications, such as the degradation of persistent organic pollutants, offering a potential application for 2-Chloronaphthalene-1,3-dicarbaldehyde in environmental chemistry (Qi et al., 2019).

Safety and Hazards

The safety information available indicates that 2-Chloronaphthalene-1,3-dicarbaldehyde may cause skin irritation, serious eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, and washing thoroughly after handling .

Eigenschaften

IUPAC Name |

2-chloronaphthalene-1,3-dicarbaldehyde |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7ClO2/c13-12-9(6-14)5-8-3-1-2-4-10(8)11(12)7-15/h1-7H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOYGBOVLNGIRHD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C(=C2C=O)Cl)C=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7ClO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.63 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloronaphthalene-1,3-dicarbaldehyde | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2-chloro-N-(oxolan-2-ylmethyl)acetamide](/img/structure/B2674346.png)

![N-(2-methoxyphenyl)-2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2674347.png)

![2-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-N-(4-methoxyphenyl)-N-methyl-4-phenylthiophene-3-sulfonamide](/img/structure/B2674350.png)

![2,3-dimethoxy-N-(2-(4-nitrophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2674353.png)

![6-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-5-methyl-3-(2-methylbenzyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2674354.png)

![(5R,7S)-N-(Cyanomethyl)-N-cyclopropyl-5,7-dimethyl-1,4,5,7-tetrahydropyrano[3,4-c]pyrazole-3-carboxamide](/img/structure/B2674357.png)

![2-{[4-amino-5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-ethoxyphenyl)acetamide](/img/structure/B2674359.png)